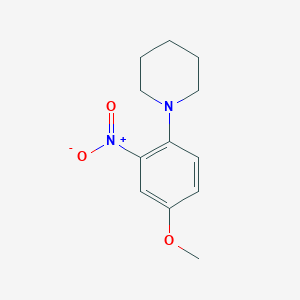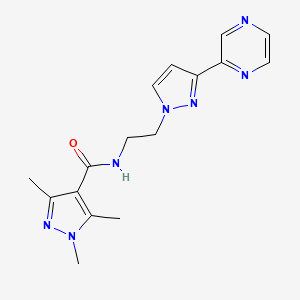
N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBA is a heterocyclic compound that contains a pyrimidine ring, a benzothiazole ring, and an amine group. The unique structure of FMBA makes it a promising candidate for the development of new drugs, catalysts, and materials.
作用机制
The mechanism of action of N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication. This compound has also been shown to interact with various proteins and enzymes involved in cell signaling pathways, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine has several advantages for lab experiments, including its high yield and purity. This compound is also relatively easy to synthesize using standard laboratory techniques. However, this compound has some limitations, including its limited solubility in water and some organic solvents. This may limit its use in certain applications.
未来方向
There are several future directions for the study of N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine. One potential direction is the development of new this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the synthesis of new this compound-based materials with unique properties, such as optical and electrical properties. Finally, the study of this compound as a ligand for the synthesis of new metal complexes with potential applications in catalysis is another promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, catalysis, and materials science. This compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. The unique structure of this compound makes it a promising candidate for the development of new drugs, catalysts, and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成方法
N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine can be synthesized using various methods, including the condensation reaction between 2-methyl-1,3-benzothiazol-5-amine and 5-fluoro-6-methylpyrimidine-4-carboxaldehyde. This reaction yields this compound as a yellow solid with a high yield and purity.
科学研究应用
N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication. This compound has also been investigated as a potential treatment for Alzheimer's disease. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes with potential applications in organic synthesis. In materials science, this compound has been used as a building block for the synthesis of new organic materials with unique properties.
属性
IUPAC Name |
N-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-7-12(14)13(16-6-15-7)18-9-3-4-11-10(5-9)17-8(2)19-11/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWPBXPOOVWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC3=C(C=C2)SC(=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)


![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)

